2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine
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Overview
Description
2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine is a heterocyclic compound that features a fused ring system combining imidazole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzimidazole with hydrazine derivatives can lead to the formation of the desired pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4H-benzo[4,5]imidazo[1,2-a]pyrazine
- 2-Methyl-4H-benzo[4,5]imidazo[1,2-b]thiazole
Uniqueness
2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H10N4 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methyl-1H-pyrazolo[1,5-a]benzimidazol-3-amine |
InChI |
InChI=1S/C10H10N4/c1-6-9(11)10-12-7-4-2-3-5-8(7)14(10)13-6/h2-5,13H,11H2,1H3 |
InChI Key |
LHEYDJOIWJQWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2N1)N |
Origin of Product |
United States |
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